molecular formula C15H14N2O2S B2657992 (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide CAS No. 658069-99-9

(E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide

Cat. No.: B2657992
CAS No.: 658069-99-9
M. Wt: 286.35
InChI Key: MHPPRVBGJKOTIV-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamidophenyl group and a thiophenyl group attached to an acrylamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide typically involves the reaction of 4-acetamidophenylamine with thiophene-2-carbaldehyde in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired acrylamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acrylamide group to an amine.

    Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

(E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound may be investigated for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a lead compound for drug development.

    Industry: It can be utilized in the development of new materials with specific properties, such as conductive polymers.

Mechanism of Action

The mechanism of action of (E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetamidophenyl)acrylamide: Lacks the thiophenyl group, which may affect its reactivity and applications.

    3-(Thiophen-2-yl)acrylamide: Lacks the acetamidophenyl group, potentially altering its biological activity.

    N-(4-acetamidophenyl)-3-(phenyl)acrylamide: Contains a phenyl group instead of a thiophenyl group, which may influence its chemical properties.

Uniqueness

(E)-N-(4-acetamidophenyl)-3-(thiophen-2-yl)acrylamide is unique due to the presence of both acetamidophenyl and thiophenyl groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and reactivity compared to similar compounds.

Properties

IUPAC Name

(E)-N-(4-acetamidophenyl)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-11(18)16-12-4-6-13(7-5-12)17-15(19)9-8-14-3-2-10-20-14/h2-10H,1H3,(H,16,18)(H,17,19)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHPPRVBGJKOTIV-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.